molecular formula C25H20FN5O2 B11330877 N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide

N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide

Cat. No.: B11330877
M. Wt: 441.5 g/mol
InChI Key: ADYSMSJEADHUSK-UHFFFAOYSA-N
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Description

N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE is a complex organic compound characterized by its unique triazolo[1,5-a]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the triazolo[1,5-a]pyrimidine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance efficiency and cost-effectiveness. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification steps are also streamlined using advanced chromatographic techniques to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets within the body. It is believed to modulate certain signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE
  • N-[7-(4-METHYLPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE

Uniqueness

What sets N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE apart from similar compounds is its fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to certain molecular targets, making it a compound of particular interest in drug development.

Properties

Molecular Formula

C25H20FN5O2

Molecular Weight

441.5 g/mol

IUPAC Name

N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C25H20FN5O2/c1-33-22-10-6-5-9-19(22)23(32)28-24-29-25-27-20(16-7-3-2-4-8-16)15-21(31(25)30-24)17-11-13-18(26)14-12-17/h2-15,21H,1H3,(H2,27,28,29,30,32)

InChI Key

ADYSMSJEADHUSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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